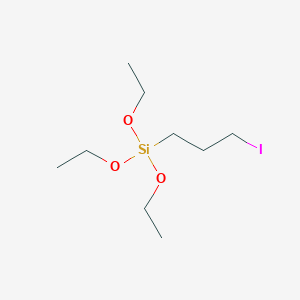
Echinopsine hydrochloride
Vue d'ensemble
Description
Echinopsine hydrochloride is a derivative of Echinops, a genus that belongs to the family of Asteraceae . The genus Echinops is known to contain diverse secondary metabolites . Echinopsine was one of the first alkaloids isolated from the genus Echinops .
Molecular Structure Analysis
The molecular formula of this compound is C10H9NO.HCl . It has a molecular weight of 195.65 . The structure of Echinopsine is available on ChemSpider .Physical And Chemical Properties Analysis
This compound has a molecular weight of 195.65 . The percent composition is C 61.39%, H 5.15%, N 7.16%, O 8.18%, Cl 18.12% .Applications De Recherche Scientifique
Biological Activities
Antibacterial and Antiproliferative Properties : Echinops lanceolatus, a species belonging to the genus Echinops, has been studied for its antibacterial and antiproliferative properties. The methanolic extract and partition fractions of this plant demonstrated weak to moderate antibacterial activities against drug-resistant bacteria, and strong antiproliferative potential on human tumor cell lines A549 and HeLa (Seukep, Zhang, Xu, & Guo, 2020).
Cytotoxic Properties : Thiophenes isolated from Echinops grijissi Hance roots have been shown to exhibit different cytotoxicity against human tumor cell lines, offering potential as anti-tumor drugs (Jin, Shi, Hong, Cheng, Ma, & Qu, 2008).
Traditional Medicine and Ethnopharmacology
Traditional Uses : Echinops species are traditionally used for treating pain, inflammation, respiratory diseases, and diseases caused by microorganisms. They also have applications as aphrodisiacs and in facilitating placenta expulsion (Bitew & Hymete, 2019).
Ethnomedicinal Review : Echinops echinatus Roxb. ("Usnakantaka") is traditionally used as a stimulant and in treating several gastrointestinal ailments. This plant exhibits a wide range of pharmacological activities, including antifungal, analgesic, diuretic, hepatoprotective, antioxidant, anti-inflammatory, wound-healing, antipyretic, and antibacterial properties (Maurya, Kushwaha, & Seth, 2015).
Neuroprotective Effects
- Parkinson's Disease Model : Echinacoside, a phenylethanoid glycoside extracted from Cistanches salsa, has shown neuroprotective effects against MPTP-induced dopaminergic toxicity, suggesting its potential in treating neurodegenerative disorders like Parkinson's disease (Geng, Tian, Tu, & Pu, 2007).
Miscellaneous Applications
- Antioxidant Activities : A study on Echinops persicus highlighted the best conditions for extracting phenolic compounds and antioxidant activity. This research underlines the importance of Echinops persicus as a source of natural antioxidants (Mohseni, Sani, Tavakoli, & Raoufi, 2017).
Propriétés
IUPAC Name |
1-methylquinolin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c1-11-7-6-10(12)8-4-2-3-5-9(8)11;/h2-7H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUCKKCTYDTZBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C2=CC=CC=C21.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973573 | |
| Record name | 1-Methylquinolin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5800-99-7 | |
| Record name | Echinopsine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005800997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Echinopsine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methylquinolin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ECHINOPSINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2607LC44K4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















